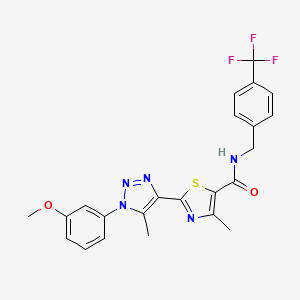
2-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methyl-N-(4-(trifluoromethyl)benzyl)thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups, including a methoxyphenyl group, a 1,2,3-triazole ring, a thiazole ring, and a trifluoromethylbenzyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The triazole and thiazole rings are heterocyclic compounds that contain nitrogen and sulfur atoms, respectively. These atoms could participate in various interactions, such as hydrogen bonding, which could influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the triazole ring might participate in reactions with electrophiles or nucleophiles. The presence of the methoxy and trifluoromethyl groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in organic solvents, while the trifluoromethyl group could increase its stability .科学的研究の応用
Antitumor Activity
The triazole and thiazole moieties present in the compound are known for their antitumor properties. Triazoles, in particular, have been used clinically to treat cancers such as lung, breast, and ovarian cancer . The specific structure of this compound could be explored for its efficacy against certain types of cancer cells.
Aromatase Inhibitory Activity
Compounds with a 1,3,5-triazine structure have shown significant aromatase inhibitory activity . This is crucial in the treatment of hormone-sensitive cancers, such as certain breast cancers, where aromatase inhibitors are used to reduce estrogen production.
Antimicrobial and Antifungal Applications
Thiadiazole derivatives, which are structurally similar to thiazole, have demonstrated a wide range of therapeutic activities, including antimicrobial and antifungal effects . This suggests that the compound could be developed as a potential antimicrobial or antifungal agent.
Siderophore-Mediated Drug Applications
Triazine derivatives have potential use as siderophore-mediated drugs, which are compounds that bind to iron and are used by microbes to obtain nutrients . This property can be harnessed to create drugs that use a similar mechanism to deliver therapeutic agents to specific sites in the body.
Corticotrophin-Releasing Factor 1 Receptor Antagonist
Some triazine compounds have been identified as potent corticotrophin-releasing factor 1 receptor antagonists . This activity is relevant in the development of treatments for disorders related to stress and anxiety.
将来の方向性
作用機序
Target of Action
Similar 2-aminothiazole compounds have been reported to interact with the enzyme udp-n-acetylmuramate/l-alanine ligase . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a potential target for antibacterial agents .
Mode of Action
It’s known that compounds with similar structures can bind to their target enzymes and inhibit their function . The binding affinity of these compounds can be influenced by the presence of certain substituents on the benzene ring .
Biochemical Pathways
By inhibiting the function of enzymes involved in this process, such as UDP-N-acetylmuramate/l-alanine ligase, the compound could potentially exert antibacterial effects .
Result of Action
Based on the potential target of action, it can be inferred that the compound may exert antibacterial effects by inhibiting bacterial cell wall synthesis .
特性
IUPAC Name |
2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N5O2S/c1-13-20(21(32)27-12-15-7-9-16(10-8-15)23(24,25)26)34-22(28-13)19-14(2)31(30-29-19)17-5-4-6-18(11-17)33-3/h4-11H,12H2,1-3H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLRVGXKHJHIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C)C(=O)NCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

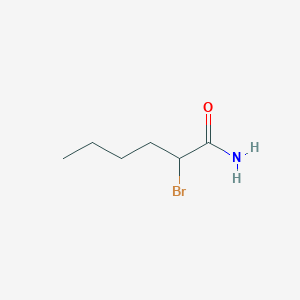

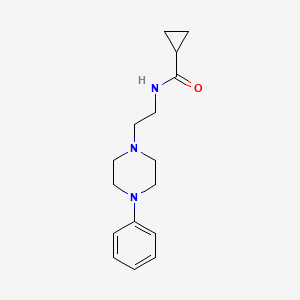
![methyl 1-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2850792.png)
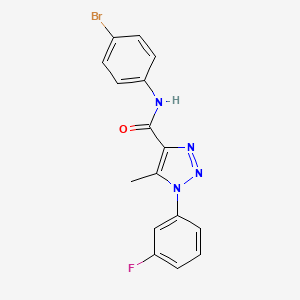
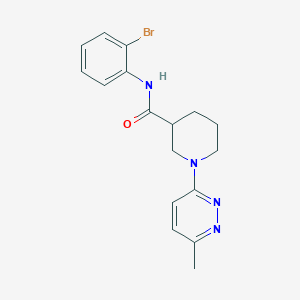
![Tert-butyl 4-[(2,5-dioxopyrrolidin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2850798.png)
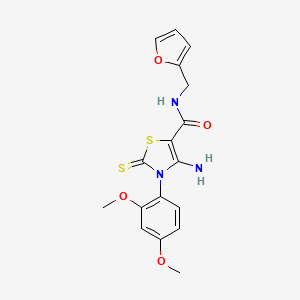
![methyl 3-{5-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B2850801.png)
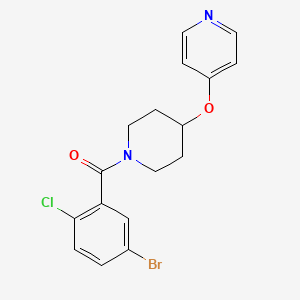

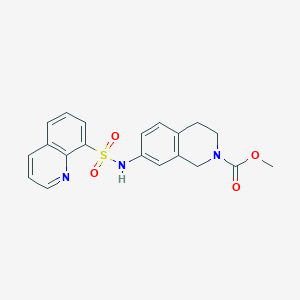
![(5R)-6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B2850808.png)
![1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(dimethylsulfamoyl)-N-methylazetidin-3-amine](/img/structure/B2850809.png)